4-(But-3-en-1-yloxy)-1H-pyrazole
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Overview
Description
4-(But-3-en-1-yloxy)-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a but-3-en-1-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(But-3-en-1-yloxy)-1H-pyrazole typically involves the reaction of 1H-pyrazole with but-3-en-1-ol in the presence of a suitable base and a catalyst. The reaction conditions often include:
Base: Potassium carbonate or sodium hydride.
Catalyst: Palladium or copper catalysts.
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF).
Temperature: Typically around 80-100°C.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-(But-3-en-1-yloxy)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Halogenation or alkylation reactions using halogenating agents or alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at 0°C.
Substitution: Bromine in chloroform at room temperature.
Major Products:
Oxidation: Formation of corresponding aldehydes or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated pyrazoles.
Scientific Research Applications
4-(But-3-en-1-yloxy)-1H-pyrazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as liquid crystal elastomers.
Mechanism of Action
The mechanism of action of 4-(But-3-en-1-yloxy)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
- 4-(But-3-en-1-yloxy)benzoate
- 4-(Hex-5-en-1-yloxy)benzoate
- 2-(But-3-en-1-yloxy)-5-(2-methoxyethoxy)-terephthalohydrazide
Comparison: 4-(But-3-en-1-yloxy)-1H-pyrazole is unique due to its pyrazole ring, which imparts distinct chemical reactivity and biological activity compared to similar compounds with different core structures.
Properties
IUPAC Name |
4-but-3-enoxy-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-2-3-4-10-7-5-8-9-6-7/h2,5-6H,1,3-4H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNMDDOMOKWRHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCOC1=CNN=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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